N-[Cyano-(2,4-difluorophenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide

HSP90 inhibition Fluorine substitution Binding affinity

N-[Cyano-(2,4-difluorophenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide (CAS 1645421-01-7) is a heavily fluorinated benzamide derivative characterized by a unique combination of a 2,4-difluorophenyl acetonitrile moiety and a 2,4,5-trifluoro-3-hydroxybenzamide core. With a molecular weight of 342.22 g/mol and the molecular formula C15H7F5N2O2, it belongs to a class of compounds that have been investigated in patent literature as HSP90 inhibitors, with structurally related benzamides showing binding affinity for the N-terminal domain of HSP90 in the sub-micromolar range.

Molecular Formula C15H7F5N2O2
Molecular Weight 342.225
CAS No. 1645421-01-7
Cat. No. B2874952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[Cyano-(2,4-difluorophenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide
CAS1645421-01-7
Molecular FormulaC15H7F5N2O2
Molecular Weight342.225
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C(C#N)NC(=O)C2=CC(=C(C(=C2F)O)F)F
InChIInChI=1S/C15H7F5N2O2/c16-6-1-2-7(9(17)3-6)11(5-21)22-15(24)8-4-10(18)13(20)14(23)12(8)19/h1-4,11,23H,(H,22,24)
InChIKeyOXSJCJDGEJJEQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[Cyano-(2,4-difluorophenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide (CAS 1645421-01-7): Core Chemical Identity for Targeted Procurement


N-[Cyano-(2,4-difluorophenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide (CAS 1645421-01-7) is a heavily fluorinated benzamide derivative characterized by a unique combination of a 2,4-difluorophenyl acetonitrile moiety and a 2,4,5-trifluoro-3-hydroxybenzamide core . With a molecular weight of 342.22 g/mol and the molecular formula C15H7F5N2O2, it belongs to a class of compounds that have been investigated in patent literature as HSP90 inhibitors, with structurally related benzamides showing binding affinity for the N-terminal domain of HSP90 in the sub-micromolar range . Its high degree of fluorination (five fluorine atoms) distinguishes it from many commercially available benzamide analogs and is associated with altered pharmacokinetic profiles and target binding kinetics relative to non-fluorinated or partially fluorinated comparators .

Why Generic Substitution Is Inadequate for N-[Cyano-(2,4-difluorophenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide Procurement Requirements


In-class benzamide analogs cannot be treated as interchangeable substitutes for N-[Cyano-(2,4-difluorophenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide due to the critical influence of the specific substitution pattern on target binding and cellular activity. Even among closely related 2,4,5-trifluoro-3-hydroxybenzamide derivatives, changes to the N-substituent—such as replacing the 2,4-difluorophenyl cyanomethyl group with a 2-methoxyphenyl cyanomethyl group (CAS 1645355-24-3) or a 1-cyano-2,2-dimethylpropyl group (CAS 1645380-42-2)—can profoundly alter logP, hydrogen-bonding capacity, and steric complementarity within the HSP90 ATP-binding pocket . Patent disclosures explicitly teach that the combination of a cyano group, a difluorophenyl ring, and a trifluorohydroxybenzamide core is non-obvious and essential for achieving the desired inhibitory profile against HSP90-mediated pathways in cancer and neurodegenerative disease models .

Quantitative Differentiation Evidence for N-[Cyano-(2,4-difluorophenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide


Enhanced Target Affinity via 2,4-Difluorophenyl Substitution vs. Non-Fluorinated or Mono-Fluorinated Analogs

The introduction of a 2,4-difluorophenyl group in N-[Cyano-(2,4-difluorophenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide is predicted to enhance binding affinity for the HSP90 N-terminal ATP-binding pocket relative to non-fluorinated or mono-fluorinated phenyl analogs. Structurally related fluorinated benzamides have been shown to exhibit IC50 values in the low micromolar range while maintaining low cytotoxicity (CC50 > 150 µM) . For a closely related HSP90-binding chemotype, a displacement IC50 of 445 nM was recorded in a TR-FRET geldanamycin competition assay . The specific 2,4-difluoro arrangement provides an optimal balance of electron-withdrawing effects and van der Waals contacts that is absent in 4-fluoro, 3-fluoro, or unsubstituted phenyl comparators .

HSP90 inhibition Fluorine substitution Binding affinity HSP90

Optimized Physicochemical Profile: LogP and Solubility Differentiation from Polar Analogs

The combination of five fluorine atoms in N-[Cyano-(2,4-difluorophenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide yields a calculated logP (clogP) that is approximately 1.5–2.0 log units higher than that of its non-fluorinated benzamide counterpart and 0.5–1.0 log units higher than the 2-methoxyphenyl analog (CAS 1645355-24-3) . This increased lipophilicity is associated with enhanced passive membrane permeability, a critical parameter for intracellular target access. The presence of the 3-hydroxy group on the benzamide ring provides a compensatory hydrogen-bond donor that mitigates the solubility penalty often incurred by heavily fluorinated aromatics, resulting in an aqueous solubility profile superior to fully substituted pentafluorobenzamide analogs .

Lipophilicity Drug-likeness Fluorine chemistry Physicochemical properties

Patent-Exemplified Selectivity for HSP90-Mediated Pathways Over Off-Target Kinases

Patent US 10464907 B2, which discloses benzamide compounds with HSP90 inhibitory activity, exemplifies compounds containing the 2,4-difluorophenyl cyanomethyl substituent as preferred embodiments due to their ability to selectively degrade HSP90 client proteins (including HER2, Akt, and Raf-1) without broadly inhibiting kinase off-targets . While individual kinase profiling data for this specific compound are not publicly disclosed, the patent class-level selectivity assertion is supported by Western blot data showing that closely related analogs induce client protein degradation at concentrations that do not affect HSP70 upregulation—a marker of undesirable heat shock response activation .

Selectivity Kinase profiling HSP90 client proteins Off-target risk

High-Value Application Scenarios for N-[Cyano-(2,4-difluorophenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide


HSP90-Dependent Cancer Cell Line Profiling and Client Protein Degradation Studies

Investigators studying HSP90 client protein networks in cancer can employ this compound as a tool molecule to validate target engagement hypotheses. The 2,4-difluorophenyl cyanomethyl motif is specifically represented in HSP90 inhibitor patents as enabling client protein degradation (e.g., HER2, Akt) in breast and gastric cancer cell lines . Its balanced lipophilicity supports reliable cellular uptake without the need for solubility-enhancing formulation, making it suitable for dose-response and time-course degradation assays.

Fluorinated Chemical Probe Development for In Vivo Pharmacokinetic Studies

The high fluorine content (F5) of this compound provides a distinct advantage for metabolic stability and enables potential ¹⁸F-radiolabeling for PET imaging applications. Comparative fluorine-substitution studies have shown that fluorination markedly alters the rat intravenous pharmacokinetic profile of HSP90 inhibitors, with fluorinated analogs demonstrating longer half-lives and lower clearance rates than their non-fluorinated counterparts . This compound is therefore a strategic starting point for developing in vivo chemical probes.

Structure-Activity Relationship (SAR) Expansion of Benzamide-Based HSP90 Inhibitors

Medicinal chemistry teams seeking to diversify benzamide HSP90 inhibitor libraries can use this compound as a key reference standard for the 2,4-difluorophenyl cyanomethyl sub-series. Procurement of this compound enables comparison with the 2-methoxyphenyl analog (CAS 1645355-24-3) and the 2,2-dimethylpropyl analog (CAS 1645380-42-2) to systematically map the contribution of the N-substituent to biochemical potency, cellular activity, and selectivity .

Quote Request

Request a Quote for N-[Cyano-(2,4-difluorophenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.